molecular formula C8H6N2 B055664 3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile CAS No. 122847-12-5

3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile

Cat. No.: B055664
CAS No.: 122847-12-5
M. Wt: 130.15 g/mol
InChI Key: QKZBHVFMQQAYRV-UHFFFAOYSA-N
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Description

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) is a complex organic compound with the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. This compound is characterized by its unique pentacyclic structure, which includes a nitrogen atom and a nitrile group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azapentacyclo[51002,403,506,8]octane-7-carbonitrile, stereoisomer(9CI) typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the nitrile group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the nitrile group .

Scientific Research Applications

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile: (without stereoisomer specification)

    Other pentacyclic compounds: with similar structures but different functional groups

Uniqueness

The uniqueness of this compound, stereoisomer(9CI) lies in its specific stereochemistry and the presence of the nitrile group.

Properties

CAS No.

122847-12-5

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile

InChI

InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H

InChI Key

QKZBHVFMQQAYRV-UHFFFAOYSA-N

SMILES

C(#N)C12C3C1C4C5N4C5C23

Canonical SMILES

C(#N)C12C3C1C4C5N4C5C23

Synonyms

3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)

Origin of Product

United States

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